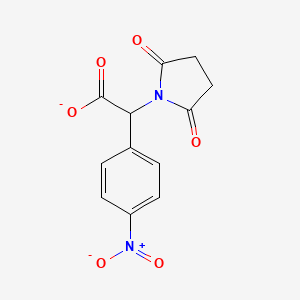![molecular formula C14H21BrN2O B14798812 2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)
2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide is a chiral amide compound characterized by the presence of an amino group, a bromobenzyl group, and an ethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 3-bromobenzyl chloride, and ethylamine.
Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with ethylamine under appropriate conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Bromobenzylation: The resulting amide is then subjected to a nucleophilic substitution reaction with 3-bromobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods: Industrial production of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the amide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of azide or thiol groups.
Scientific Research Applications
(S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amino and ethyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
- (S)-3-Amino-2-(3-bromobenzyl)propanoic acid
- 3-(Bromomethyl)benzoic acid
- N-(3-Bromobenzyl)-N-methyl-2-propanamine
Comparison:
- (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- Compared to (S)-3-Amino-2-(3-bromobenzyl)propanoic acid , the presence of the ethyl group in the butanamide enhances its hydrophobicity and potential membrane permeability.
- 3-(Bromomethyl)benzoic acid lacks the amino and ethyl groups, resulting in different reactivity and biological interactions.
- N-(3-Bromobenzyl)-N-methyl-2-propanamine has a similar bromobenzyl group but differs in the amine structure, affecting its binding properties and mechanism of action.
This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-bromobenzyl)-N-ethyl-3-methylbutanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H21BrN2O |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3 |
InChI Key |
BZNXHCLBYUYZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14798729.png)


![1-Benzyl-3-pentyl-2-[6-(tetrazolidin-5-ylmethoxy)naphthalen-2-yl]indole](/img/structure/B14798739.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14798747.png)
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14798749.png)


![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)
